molecular formula C28H29N3O5 B8103393 佐替替芬 CAS No. 2098191-53-6

佐替替芬

货号 B8103393
CAS 编号: 2098191-53-6
分子量: 487.5 g/mol
InChI 键: QYCXWOACFWMQFO-WZWZCULESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zotatifin, also known as eFT226, is a potent, selective, and well-tolerated eIF4A inhibitor . It is designed to block a gene eIF4A, which when blocked, prevents the genes that cause cancer cells to grow and divide from functioning . Zotatifin increases the affinity between eIF4A and specific polypurine sequence motifs and has been reported to inhibit the translation of driver oncogenes in models of lymphoma .


Molecular Structure Analysis

The chemical formula of Zotatifin is C28H29N3O5 . Its exact mass is 487.21 and its molecular weight is 487.556 .

科学研究应用

实体瘤中首创的 eIF4A 抑制剂

佐替替芬 (eFT226) 被认为是一种首创的、有效的抑制剂,靶向 RNA 解旋酶 eIF4A1。它通过在 5' 非翻译区 (5'-UTR) 内的特定多嘌呤基序处形成稳定的 mRNA:eIF4A:药物三元复合物而发挥作用。这种机制抑制了核糖体对接,随后抑制了特定转录本的有效翻译。佐替替芬已显示出下调具有复杂 5' mRNA 结构的众多癌基因翻译的功效,包括 ERBB2、FGFR1/2、EGFR、KRAS 和 CCND1。这已在临床前模型中得到证实,为治疗具有这些基因突变或扩增的各种实体瘤提供了新的途径 (Meric-Bernstam 等,2022)

翻译抑制的蛋白质组学分析

在将蛋白质合成策略性破坏作为治疗策略的领域中,佐替替芬被评估用于癌症和 COVID-19 治疗。蛋白质组学分析表明,佐替替芬的影响比单纯的翻译抑制更为复杂。它诱导翻译格局的广泛适应,涉及各种蛋白质的上调和细胞毒性机制的激活,而这些机制仅靠 eIF4A 沉默无法复制。这种综合反应涉及几个翻译因子,表明了一种独特的机制 (Ho 等,2021)

抑制 RTK 驱动的肿瘤中的肿瘤生长

佐替替芬作为选择性 eIF4A 抑制剂的作用在阻断肿瘤生长中至关重要,尤其是在由受体酪氨酸激酶 (RTK) 驱动的肿瘤中。其机制涉及增加 eIF4A 与 HER2 和 FGFR1/2 RTK 的 5'-UTR 中特定序列基序之间的亲和力。该抑制剂有效地下调癌蛋白表达,从而有效抑制实体瘤模型中的细胞增殖并诱导细胞凋亡。RTK 驱动的肿瘤模型对佐替替芬的敏感性与 mTOR 活性的高基础水平和翻译能力的提高相关,突出了其在治疗 RTK 驱动的癌症中的独特应用 (Gerson-Gurwitz 等,2021)

作用机制

Zotatifin works by increasing the affinity between eIF4A and specific polypurine sequence motifs, thereby inhibiting the translation of driver oncogenes . It has been reported to inhibit the translation of oncogenes in models of lymphoma . Zotatifin also promotes eIF4A binding to specific mRNA sequences with recognition motifs in the 5’-UTRs .

未来方向

Zotatifin is currently being evaluated in Phase 2a expansion cohorts in certain biomarker-positive solid tumors, including ER+ breast cancer and KRAS-mutant NSCLC . The FDA has granted fast track designation to Zotatifin for use in combination with fulvestrant and abemaciclib as second- or third-line therapy for the treatment of patients with estrogen receptor-positive, HER2-negative advanced or metastatic breast cancer with disease progression following treatment with endocrine therapy and a CDK4/6 inhibitor .

属性

IUPAC Name

4-[(2S,3R,4S,5S,6R)-4-[(dimethylamino)methyl]-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-trien-6-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-31(2)16-20-23(18-8-6-5-7-9-18)28(19-12-10-17(15-29)11-13-19)27(33,25(20)32)24-21(36-28)14-22(34-3)30-26(24)35-4/h5-14,20,23,25,32-33H,16H2,1-4H3/t20-,23-,25-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCXWOACFWMQFO-WZWZCULESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1C(C2(C(C1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001022536
Record name Zotafin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2098191-53-6
Record name Zotatifin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098191536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotatifin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zotafin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTATIFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EWN8Z05CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotatifin
Reactant of Route 2
Zotatifin
Reactant of Route 3
Zotatifin
Reactant of Route 4
Reactant of Route 4
Zotatifin
Reactant of Route 5
Reactant of Route 5
Zotatifin
Reactant of Route 6
Reactant of Route 6
Zotatifin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。